molecular formula C19H19N3O3 B14094789 5-(2-hydroxy-5-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

5-(2-hydroxy-5-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14094789
M. Wt: 337.4 g/mol
InChI Key: KXANTLHAJGTUDX-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a hydroxy-methylphenyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Hydroxy-Methylphenyl Group: The hydroxy-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with a hydroxy-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a methoxybenzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-5-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxybenzyl halide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Shares the methoxybenzyl group but lacks the pyrazole ring.

    2-Hydroxy-5-methylphenyl derivatives: Similar hydroxy-methylphenyl group but different core structures.

Uniqueness

5-(2-hydroxy-5-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is unique due to its combination of the pyrazole ring, hydroxy-methylphenyl group, and methoxybenzyl group

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-12-3-8-18(23)15(9-12)16-10-17(22-21-16)19(24)20-11-13-4-6-14(25-2)7-5-13/h3-10,23H,11H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

KXANTLHAJGTUDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)OC

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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